molecular formula C8H17NO2 B2984395 2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethan-1-amine CAS No. 927663-67-0

2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethan-1-amine

Cat. No.: B2984395
CAS No.: 927663-67-0
M. Wt: 159.229
InChI Key: HQMYMPZFVWYHBK-UHFFFAOYSA-N
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Description

2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethan-1-amine is an organic compound with the molecular formula C8H17NO2. It is characterized by a dioxane ring substituted with a dimethyl group and an ethanamine side chain. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Scientific Research Applications

2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethan-1-amine has a wide range of applications in scientific research:

Safety and Hazards

“(2,2-Dimethyl-1,3-dioxan-5-yl)methanol” has a hazard statement of H302, indicating it is harmful if swallowed . The compound “(2,2-dimethyl-1,3-dioxan-5-yl)methanamine” has hazard statements of H227, H314, and H335, indicating it is combustible, causes severe skin burns and eye damage, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethan-1-amine typically involves the following steps:

    Nitration of Toluene: Toluene undergoes nitration to form nitrotoluene.

    Reduction of Nitrotoluene: The nitrotoluene is then reduced to form toluidine.

    Reaction with Glutaric Anhydride: Toluidine reacts with glutaric anhydride to produce a dioxane derivative.

    Amination: The dioxane derivative is then aminated to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Produces oxides and ketones.

    Reduction: Produces primary and secondary amines.

    Substitution: Produces substituted amines and other derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-1,3-dioxan-5-amine
  • (2,2-Dimethyl-1,3-dioxan-5-yl)methanol
  • 2-Azido-1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propane

Uniqueness

2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethan-1-amine is unique due to its specific structure, which combines a dioxane ring with an ethanamine side chain. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

2-(2,2-dimethyl-1,3-dioxan-5-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-8(2)10-5-7(3-4-9)6-11-8/h7H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMYMPZFVWYHBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)CCN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927663-67-0
Record name 2-(2,2-dimethyl-1,3-dioxan-5-yl)ethan-1-amine
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